molecular formula C23H29N3O11 B12743516 oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine CAS No. 103840-81-9

oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Cat. No.: B12743516
CAS No.: 103840-81-9
M. Wt: 523.5 g/mol
InChI Key: BMVGFAHZGPNUME-UHFFFAOYSA-N
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Description

Oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a complex organic compound that features a combination of oxalic acid, pyridine, and trimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The trimethoxyphenyl group is then introduced through a series of reactions, including alkylation and condensation reactions. The final step involves the incorporation of the oxalic acid moiety under controlled conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, which are involved in cell division and stress response pathways. This inhibition can lead to the disruption of cellular processes, making the compound a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.

Uniqueness

Oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is unique due to its combination of functional groups, which confer a broad spectrum of bioactivity. The presence of the trimethoxyphenyl group enhances its potential as a multi-target agent, making it more versatile compared to other similar compounds .

Properties

CAS No.

103840-81-9

Molecular Formula

C23H29N3O11

Molecular Weight

523.5 g/mol

IUPAC Name

oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H25N3O3.2C2H2O4/c1-23-16-12-15(13-17(24-2)19(16)25-3)14-21-8-10-22(11-9-21)18-6-4-5-7-20-18;2*3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;2*(H,3,4)(H,5,6)

InChI Key

BMVGFAHZGPNUME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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